N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group, a 3-methoxyphenyl group, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the 3-Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable methoxy-substituted aryl halide.
Attachment of the 4-Chlorobenzyl Group: The final step involves the alkylation of the pyridazinone derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the 4-chlorobenzyl group.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can be compared with other pyridazinone derivatives, such as:
N-(4-chlorobenzyl)-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the methoxy group, which may influence its biological activity.
N-(4-methylbenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Contains a methyl group instead of a chlorine atom, potentially altering its chemical reactivity and interactions.
N-(4-chlorobenzyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Has the methoxy group in a different position, which may affect its binding affinity and selectivity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-17-4-2-3-15(11-17)18-9-10-20(26)24(23-18)13-19(25)22-12-14-5-7-16(21)8-6-14/h2-11H,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVYDBUARIUSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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